2,3,5,6-Tetrafluoro-4-methoxypyridine
CAS No.: 2375-90-8
Cat. No.: VC2369419
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375-90-8 |
|---|---|
| Molecular Formula | C6H3F4NO |
| Molecular Weight | 181.09 g/mol |
| IUPAC Name | 2,3,5,6-tetrafluoro-4-methoxypyridine |
| Standard InChI | InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 |
| Standard InChI Key | PBQDQTXTAWOJPP-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC(=C1F)F)F)F |
| Canonical SMILES | COC1=C(C(=NC(=C1F)F)F)F |
Introduction
Chemical Structure and Properties
2,3,5,6-Tetrafluoro-4-methoxypyridine is a fluorinated pyridine derivative characterized by four fluorine atoms at positions 2, 3, 5, and 6, with a methoxy group (-OCH₃) at position 4. The compound belongs to the broader family of polyfluorinated pyridines, which have gained significant attention in organometallic chemistry due to their ability to undergo various activation processes.
Physical Properties
While specific physical property data for 2,3,5,6-Tetrafluoro-4-methoxypyridine is limited in the available literature, we can extrapolate some properties based on related compounds. The parent compound, 2,3,5,6-tetrafluoropyridine, has the following physical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃F₄NO |
| Molecular Weight | 183.09 g/mol |
| Physical State | Likely liquid at room temperature |
| Color | Presumably colorless to light yellow |
| Boiling Point | Estimated to be higher than 102°C (the boiling point of 2,3,5,6-tetrafluoropyridine) |
| Density | Approximately 1.5 g/mL (based on 2,3,5,6-tetrafluoropyridine) |
The methoxy substituent at the 4-position is expected to modify these physical properties compared to the parent tetrafluoropyridine compound.
Chemical Reactivity
The compound exhibits distinctive reactivity patterns due to its unique electronic structure:
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The electron-withdrawing fluorine atoms create an electron-deficient aromatic system
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The methoxy group at position 4 introduces electron-donating character, creating an electronic push-pull system
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This electronic configuration makes the compound particularly reactive in organometallic chemistry
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C-F bonds can undergo activation under photochemical conditions in the presence of suitable transition metal complexes
Synthesis and Preparation
Direct synthesis information for 2,3,5,6-Tetrafluoro-4-methoxypyridine is limited in the available literature, but it is likely synthesized through nucleophilic aromatic substitution of pentafluoropyridine.
Proposed Synthetic Route
Organometallic Chemistry Applications
2,3,5,6-Tetrafluoro-4-methoxypyridine exhibits significant reactivity in organometallic chemistry, particularly in photochemical reactions with rhodium complexes.
Spectroscopic Characterization
The metallacycle product formed from the reaction with 4-methoxy-2,3,5,6-tetrafluoropyridine has been characterized by various spectroscopic techniques:
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¹H NMR spectroscopy reveals diastereotopic CH₂ protons of the metallacycle
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The proton resonances appear at δ 5.25 (ddd) and 6.90 (m), notably at lower field compared to related complexes
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The product has been isolated as pale orange crystals through crystallization from hexane
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While a crystal structure determination was attempted, refinement challenges due to twinning prevented complete characterization
Comparative Reactivity Studies
Research has demonstrated that the substituent at the 4-position of tetrafluoropyridine plays a crucial role in determining reaction pathways and product formation in organometallic systems.
Substituent Effects
Different 4-substituted tetrafluoropyridines show varying reactivity with the rhodium complex CpRh(PMe₃)(C₂H₄):
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Both 4-methoxy and 4-dimethylamino groups lead to cyclometalation through C-F and C-H activation
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The substituent's nature is critical for determining the reaction outcome
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The rhodium complex requires a primary carbon (as in OCH₃ or NMe₂) for effective cyclometalation
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Different reactivity patterns are observed with ethoxy- and ethyl-substituted tetrafluoropyridines
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This suggests that steric and/or electronic factors significantly influence the activation process
Comparison with Related Fluorinated Pyridines
To better understand the reactivity of 2,3,5,6-Tetrafluoro-4-methoxypyridine, it is valuable to compare its behavior with related fluorinated pyridines in similar reaction systems.
Reactivity Patterns
Different fluorinated pyridines show distinct reactivity patterns with rhodium complex CpRh(PMe₃)(C₂H₄):
| Fluorinated Pyridine | Product | Activation Mode |
|---|---|---|
| Pentafluoropyridine | CpRh(PMe₃)(η²-C₅NF₅) | η² coordination |
| 2,3,5,6-Tetrafluoropyridine | CpRh(PMe₃)(C₅NF₄)H | C-H activation |
| 4-Dimethylamino-2,3,5,6-tetrafluoropyridine | CpRh(PMe₃)(κ²-C,C-CH₂NC₅F₃) | C-F and C-H activation (cyclometalation) |
| 4-Methoxy-2,3,5,6-tetrafluoropyridine | CpRh(PMe₃)(κ²-C,C-CH₂OC₅NF₃) | C-F and C-H activation (cyclometalation) |
This comparison illustrates how subtle structural modifications can dramatically alter the reactivity and coordination modes of fluorinated pyridines in organometallic systems .
Research Applications and Future Directions
The unique reactivity of 2,3,5,6-Tetrafluoro-4-methoxypyridine offers several valuable research applications in the field of organometallic chemistry.
Mechanistic Studies
The compound serves as an excellent model system for investigating:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
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